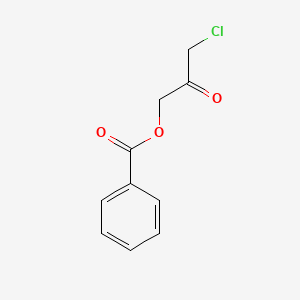

Benzoic acid, chloroacetylmethyl ester

Description

Contextualization of Benzoic Acid Esters in Organic Chemistry

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group. annexechem.com Its esters, known as benzoates, are a significant class of compounds in organic chemistry. wikipedia.org They are commonly synthesized through the acid-catalyzed reaction of benzoic acid with an alcohol, a process known as Fischer esterification. annexechem.comyoutube.com Benzoates are prevalent in nature and are widely used as intermediates in the synthesis of a vast array of organic substances. wikipedia.orgresearchgate.net

In synthetic chemistry, the benzoate (B1203000) group can serve as a protecting group for alcohols due to its relative stability under various reaction conditions. organic-chemistry.org Furthermore, benzoic acid esters are key precursors for producing dyes, fragrances, and plasticizers. annexechem.comresearchgate.net The esterification of benzoic acid with different alcohols allows for the fine-tuning of physical and chemical properties, leading to a wide range of derivatives with diverse applications. google.commdpi.com The industrial production of many organic compounds relies on benzoic acid and its esters as fundamental starting materials. wikipedia.org

Structural Elucidation of Benzoic Acid, Chloroacetylmethyl Ester

This compound is characterized by the chemical formula C₁₀H₉ClO₃. echemi.com Its structure features a benzoate group ester-linked to a chloroacetylmethyl moiety. This latter part of the molecule is an α-halo ketone, a functional group consisting of a ketone with a halogen atom (in this case, chlorine) on the carbon atom adjacent to the carbonyl group. wikipedia.org The presence of both the ester and the α-halo ketone functionalities on a compact scaffold is central to its chemical identity and reactivity.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 27933-26-2 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Density | 1.259 g/cm³ |

| Boiling Point | 345 °C |

| Flash Point | 148.9 °C |

| Refractive Index | 1.53 |

| Vapor Pressure | 8.57E-05 mmHg at 25°C |

| Data sourced from Dayang Chem echemi.com |

Academic Research Significance and Potential Avenues of Exploration

The academic significance of this compound stems primarily from the high reactivity of its α-halo ketone functional group. nih.gov This moiety contains two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom, making the molecule a versatile intermediate for a variety of synthetic transformations. wikipedia.org

Research Findings on α-Halo Ketone Reactivity:

Nucleophilic Substitution: α-halo ketones are highly reactive towards nucleophiles via an Sɴ2 pathway. jove.comjove.com The inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This reactivity is significantly greater than that of corresponding alkyl halides. wikipedia.org For instance, chloroacetone (B47974) reacts with potassium iodide 36,000 times faster than 1-chloropropane. wikipedia.org This property allows for the facile introduction of various functional groups at the α-position.

Heterocycle Synthesis: The bifunctional nature of α-halo ketones makes them excellent precursors for the synthesis of various heterocyclic compounds. wikipedia.org They can react with thioamides or thioureas to form thiazoles and with dicarbonyls and ammonia (B1221849) to produce pyrroles in the Hantzsch pyrrole (B145914) synthesis. wikipedia.org This makes compounds like this compound potential starting materials for building complex heterocyclic libraries.

Enolate Formation and Rearrangements: The hydrogen atoms on the carbon adjacent to the carbonyl group in α-halo ketones are acidic. wikipedia.org This allows for the formation of enolates under basic conditions, which can then participate in a range of reactions. One notable transformation is the Favorskii rearrangement, where the formation of a carbanion leads to the displacement of the halide and subsequent rearrangement to a carboxylic acid derivative. wikipedia.org

Precursors to Reactive Intermediates: The reduction of α-halo ketones can generate specific enolates or other unique reactive intermediates. wikipedia.org For example, the reduction of related α,α'-dihalo ketones leads to 2-oxyallyl metal complexes, which are valuable partners in [4+3] and [3+2] cycloaddition reactions for the construction of seven- and five-membered rings, respectively. wikipedia.org

Given this reactivity profile, this compound serves as a valuable substrate for academic exploration. Potential avenues of research include its use as a building block in the synthesis of novel heterocyclic systems, its participation in cycloaddition reactions to form complex carbocyclic frameworks, and its utility in tandem reactions where both the α-halo ketone and the benzoate ester functionalities are sequentially or concurrently transformed. The compound represents a platform for investigating the interplay of multiple functional groups and for developing new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27933-26-2 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

(3-chloro-2-oxopropyl) benzoate |

InChI |

InChI=1S/C10H9ClO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

LRCCOISSUIDSEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Esterification of Benzoic Acid

The synthesis of esters from benzoic acid is a cornerstone reaction in organic chemistry, with numerous methodologies developed to optimize yield, purity, and environmental sustainability. These strategies range from traditional equilibrium-driven processes to advanced catalytic systems.

Classical Fischer Esterification and its Variants

Fischer-Speier esterification is the quintessential method for producing esters through the acid-catalyzed reaction of a carboxylic acid with an alcohol. quizlet.com In the context of benzoic acid, this involves reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quizlet.comyoutube.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. quizlet.comlibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. quizlet.comlibretexts.org A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. youtube.comuwlax.edu The final step is deprotonation to regenerate the acid catalyst and produce the final ester product. youtube.com

A significant challenge of Fischer esterification is its reversible nature, which often results in an equilibrium mixture of reactants and products. tcu.eduusm.my To achieve high yields, the equilibrium must be shifted toward the product side. Common strategies to accomplish this include:

Using an excess of one reactant , typically the less expensive alcohol, which serves as both reactant and solvent. uwlax.edutcu.edu

Removing water as it is formed , which can be achieved through azeotropic distillation using a Dean-Stark apparatus. uwlax.edutcu.edu

However, conducting the reaction in a sealed vessel, such as in microwave-assisted synthesis, can be challenging because water cannot be easily removed, potentially leading to low yields. usm.my A variant to overcome this in microwave synthesis involves adding the acid catalyst at specific intervals to counteract deactivation caused by the generated water. usm.myresearchgate.net

Catalytic Approaches in Ester Synthesis

Homogeneous catalysts exist in the same phase as the reactants, typically as liquids. The most common homogeneous catalysts for esterification are strong mineral acids like sulfuric acid and p-toluenesulfonic acid. dergipark.org.trgoogle.com These protonic acids are effective at activating the carboxylic acid for nucleophilic attack. quizlet.com

Beyond traditional mineral acids, organometallic compounds containing metals such as tin, titanium, or zirconium can also serve as homogeneous catalysts. google.com These metal-based catalysts are particularly effective at high temperatures (above 180°C) where they reach their full activity. google.com While effective, a primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture post-reaction, which can lead to product contamination and corrosive waste streams. dergipark.org.trmdpi.com

Heterogeneous catalysts operate in a different phase from the reaction mixture, offering significant advantages over their homogeneous counterparts. mdpi.com Solid acid catalysts, particularly acidic ion exchange resins (IERs), are widely used in industrial esterification processes. ripublication.comcanftech.comresearchgate.net These materials are typically polymers, such as styrene-divinylbenzene copolymers, functionalized with sulfonic acid groups (-SO₃H). dergipark.org.trresearchgate.net

Key advantages of using ion exchange resins like Amberlyst-15 include:

Ease of Separation : The solid catalyst can be easily removed from the liquid product mixture by simple filtration. mdpi.com

Reusability : The recovered catalyst can be reused for multiple reaction cycles, increasing cost-effectiveness. ripublication.comcanftech.com

Reduced Corrosion : They are non-corrosive compared to liquid mineral acids. mdpi.com

Environmental Benefits : They minimize acidic waste, contributing to a more environmentally friendly process. canftech.com

While IERs are highly effective, their thermal stability can be a limitation, with the exception of specialized resins like Nafion. ripublication.com Their catalytic activity can sometimes be lower than homogeneous catalysts, potentially requiring more stringent reaction conditions or longer reaction times. dergipark.org.tr

In line with the principles of green chemistry, significant research has focused on developing environmentally benign solvent and catalyst systems. researchgate.net Deep Eutectic Solvents (DESs) have emerged as promising alternatives to traditional organic solvents and catalysts. researchgate.netdntb.gov.ua A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic with a melting point significantly lower than that of the individual components. dergipark.org.trresearchgate.net

For the esterification of benzoic acid, a DES composed of p-toluene sulfonic acid (as the HBD) and a quaternary ammonium (B1175870) salt like benzyl (B1604629) triethylammonium (B8662869) chloride (as the HBA) can function as both the solvent and the catalyst. dergipark.org.trresearchgate.net This dual-role capability allows for solvent-free reaction conditions. dergipark.org.tr

The advantages of using DESs include:

Low cost and ease of preparation. dergipark.org.tr

Low toxicity and biodegradability. researchgate.netnih.gov

High catalytic activity, in some cases exceeding that of ionic liquids and ion exchange resins. dergipark.org.tr

The table below compares the catalytic activity of a DES, an ionic liquid, and an ion exchange resin for the esterification of benzoic acid with ethanol (B145695) under solvent-free conditions. dergipark.org.tr

| Catalyst | Temperature (°C) | Benzoic Acid Conversion (%) |

|---|---|---|

| Deep Eutectic Solvent (p-TSA & BTEAC) | 55 | 52.7 |

| 65 | 64.0 | |

| 75 | 88.4 | |

| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | 55 | 18.9 |

| 65 | 19.6 | |

| 75 | - | |

| Ion Exchange Resin (Amberlyst 15) | 55 | 6.9 |

| 65 | 7.8 | |

| 75 | - |

Introduction of the Chloroacetylmethyl Moiety

The specific compound, Benzoic acid, chloroacetylmethyl ester, also known as 3-chloro-2-oxopropyl benzoate (B1203000), requires the attachment of a chloroacetylmethyl group to the carboxyl function of benzoic acid. ontosight.ai This is achieved by forming an ester linkage with a three-carbon chain containing both a chlorine atom and a ketone group.

The most direct precursor for this moiety is chloroacetone (B47974) (1-chloro-2-propanone). The synthesis of the target ester is typically accomplished via a nucleophilic substitution reaction. A common and effective method involves the reaction of a benzoate salt, such as sodium benzoate, with chloroacetone. In this Sₙ2-type reaction, the carboxylate anion of the benzoate acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom in chloroacetone. This attack displaces the chloride ion, which is a good leaving group, resulting in the formation of the desired ester, this compound.

This pathway is generally preferred over a direct acid-catalyzed esterification between benzoic acid and chloroacetone due to the potential for side reactions involving the ketone functionality of chloroacetone under strongly acidic conditions. wordpress.com

Acylation Reactions for Formation of Esters

The formation of this compound, can be efficiently achieved through acylation reactions. A primary method involves the reaction of a benzoyl derivative with a suitable chloroacetylmethyl precursor. A common and effective approach is the acylation of an alcohol using benzoyl chloride. organic-chemistry.org This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

One particularly rapid method for the benzoylation of alcohols utilizes N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a promoter. This procedure can be carried out at low temperatures, such as -78°C, and often results in excellent yields of the corresponding benzoate ester in a short time frame. organic-chemistry.org The reaction's speed is attributed to the formation of a complex between TMEDA and benzoyl chloride, which activates the acylating agent. organic-chemistry.org

Table 1: Representative Conditions for Acylation of Alcohols with Benzoyl Chloride

| Acylating Agent | Alcohol Substrate | Promoter/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Benzoyl chloride | Primary/Secondary Alcohol | TMEDA | Dichloromethane | -78°C | >90 |

| Benzoyl chloride | Primary/Secondary Alcohol | Pyridine | Dichloromethane | Room Temp. | 80-95 |

This table presents generalized conditions for the acylation of alcohols and is intended to be illustrative of common laboratory practices.

Another effective catalyst for acylation reactions under solvent-free conditions is copper (II) oxide. This method is advantageous due to its mild and neutral reaction conditions, short reaction times, and the reusability of the inexpensive catalyst. tsijournals.com

Regioselective Functionalization Techniques

The structure of this compound offers multiple sites for potential functionalization. Regioselective techniques would aim to modify a specific part of the molecule while leaving other functional groups intact. Key reactive sites include the chloroacetyl moiety and the aromatic ring of the benzoate group.

The chlorine atom on the acetyl group is a prime site for nucleophilic substitution. Various nucleophiles, such as amines, thiols, or alkoxides, can displace the chloride, leading to a wide range of derivatives. The conditions for these reactions can be tailored to favor substitution without cleaving the ester bond.

Functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution. The benzoyl group is a deactivating, meta-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the meta-position of the benzene (B151609) ring. Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for the meta-functionalization of benzoic acid derivatives, offering routes to olefination and acetoxylation.

One-Pot and Multistep Synthetic Pathways

While a direct one-pot synthesis for this compound is not prominently described, multi-component and domino reactions represent an efficient strategy for constructing complex molecules in a single pot. rsc.orgrsc.org Such strategies for related heterocyclic systems, like benzodiazepines, involve the condensation of multiple starting materials, demonstrating the power of one-pot syntheses. rsc.org

A plausible multistep synthesis for this compound would first involve the synthesis of chloroacetylmethanol. This could then be followed by an esterification reaction with benzoic acid or an acylation reaction with benzoyl chloride, as described in section 2.2.1.

The synthesis of related chloroalkyl esters, such as parachloro-methyl benzoate, has been achieved through the chlorination of the corresponding methyl-substituted benzoate. google.com This suggests a potential multistep pathway where a precursor benzoate ester with a suitable functional group is first synthesized and then modified to introduce the chloroacetyl moiety.

Advanced Synthetic Techniques for Complex Benzoic Acid Esters

The synthesis of complex benzoic acid esters often requires advanced techniques that offer high yields, selectivity, and functional group tolerance. Heteropolyacids (HPA) have been employed as efficient and recyclable catalysts for the solvent-free synthesis of alkyl benzoates from benzoic acid and its derivatives. researchgate.net This method provides excellent isolated yields at elevated temperatures. researchgate.net

Solid acid catalysts, such as those based on zirconium and titanium, have also been developed for the esterification of various benzoic acids with methanol (B129727). mdpi.comresearchgate.net These catalysts are advantageous as they can be easily recovered and reused, reducing waste and environmental impact. mdpi.com The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for synthesizing esters like methyl benzoate. youtube.com

Transesterification is another valuable technique for producing different benzoic acid esters from a readily available ester, such as methyl benzoate. researchgate.net This process involves reacting the starting ester with a different alcohol in the presence of a catalyst, such as a titanate, to exchange the alkoxy group. researchgate.net

Table 2: Comparison of Advanced Catalytic Methods for Benzoate Ester Synthesis

| Catalytic System | Reactants | Key Advantages |

|---|---|---|

| Heteropolyacids (HPA) | Benzoic acid derivatives, Alcohols | Solvent-free, high yield, recyclable catalyst |

| Zr/Ti Solid Acid | Benzoic acids, Methanol | Recoverable and reusable catalyst, environmentally friendly |

This table summarizes the key features of different advanced synthetic methods for preparing benzoic acid esters.

Derivatization and Structural Modification Strategies of Benzoic Acid Esters

The derivatization of benzoic acid esters can be approached by targeting either the ester functionality or the aromatic ring. Chemical derivatization is a powerful tool to modify a molecule's structure to enhance its properties. acs.org

One common modification of the ester group is its reduction. Using strong reducing agents like lithium aluminum hydride, the ester can be converted to a primary alcohol.

The aromatic ring of the benzoate ester can undergo various modifications. For instance, the introduction of substituents on the benzene ring can significantly alter the electronic and steric properties of the molecule. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of other classes of molecules, which highlights the reactivity of substituted benzoic acids. acs.org

Furthermore, the chloroacetyl group in the target molecule is highly susceptible to nucleophilic attack, providing a versatile handle for introducing a wide range of functional groups. This allows for the synthesis of a library of derivatives with potentially diverse chemical and biological properties.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Targeted | Expected Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Chloroacetyl group | Amino-, Thio-, or Alkoxy-acetylmethyl benzoate |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, Acyl chloride/AlCl₃ | Benzene ring | Meta-substituted nitro-, bromo-, or acyl-benzoate |

| Ester Reduction | LiAlH₄ then H₂O workup | Ester carbonyl | (Chloromethyl)ethylene glycol and Benzyl alcohol |

This table outlines potential chemical transformations for the structural modification of this compound, based on the reactivity of its functional groups.

Reaction Kinetics and Mechanistic Investigations

Kinetic Studies of Benzoic Acid Esterification Processes

Kinetic studies are crucial for optimizing reaction conditions and understanding the factors that influence the rate of ester formation. nih.gov These studies typically involve monitoring the concentration of reactants and products over time to determine key kinetic parameters.

The rate of esterification is influenced by the concentrations of the reactants and the catalyst. For the esterification of benzoic acid with various alcohols, the reaction order with respect to benzoic acid has been a subject of investigation. For instance, in the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, the reaction was found to be first order with respect to benzoic acid. researchgate.netdnu.dp.ua In contrast, a study on the self-catalyzed esterification of 4-hydroxybenzoic acid (HBA) with methanol (B129727) demonstrated that the reaction order relative to HBA was two. researchgate.net

The rate constant (k) is a critical parameter that quantifies the rate of a chemical reaction. In a study of the esterification of benzoic acid with isoamyl alcohol using p-toluenesulfonic acid as a catalyst, the reaction rate constants were determined at various temperatures. researchgate.net Similarly, for the esterification of benzoic acid with 1-butyl alcohol, a method for calculating the forward and reverse reaction rate constants has been proposed. researchgate.netdnu.dp.ua

Table 1: Reaction Orders for Benzoic Acid Esterification

| Reactants | Catalyst | Reaction Order with Respect to Benzoic Acid |

|---|---|---|

| Benzoic acid and 1-Butyl alcohol | p-toluenesulfonic acid | First Order researchgate.netdnu.dp.ua |

| 4-Hydroxybenzoic acid and Methanol | Self-catalyzed | Second Order researchgate.net |

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key factor in determining the temperature dependence of the reaction rate. For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions were calculated to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.netdnu.dp.ua Another study involving the esterification of benzoic acid with methanol using a silanized and oxidized silica (B1680970) gel catalyst reported activation energies of 65.9 ± 0.7 and 44.9 ± 0.6 kJ·mol⁻¹ for two different catalyst preparations. researchgate.net The self-catalyzed esterification of 4-hydroxybenzoic acid with methanol was found to have an activation energy of 44.1 kJ·mol⁻¹. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the reaction provide insights into the energy changes and the degree of disorder of the system. For the esterification of benzoic acid with 1-butyl alcohol, the thermal effect of the reaction was found to be 622 J·mol⁻¹. researchgate.netdnu.dp.ua

Table 2: Activation Energies for Benzoic Acid Esterification

| Reactants | Catalyst | Activation Energy (Ea) in kJ·mol⁻¹ |

|---|---|---|

| Benzoic acid and 1-Butyl alcohol | p-toluenesulfonic acid | 58.40 (forward), 57.70 (reverse) researchgate.netdnu.dp.ua |

| Benzoic acid and Methanol | Silanized silica gel (S1) | 65.9 ± 0.7 researchgate.net |

| Benzoic acid and Methanol | Silanized silica gel (S3) | 44.9 ± 0.6 researchgate.net |

| 4-Hydroxybenzoic acid and Methanol | Self-catalyzed | 44.1 researchgate.net |

Proposed Reaction Mechanisms for Ester Formation

The reaction is typically catalyzed by a strong acid, such as sulfuric acid. tcu.eduyoutube.com The first step in the mechanism is the protonation of the carbonyl oxygen of the benzoic acid by the acid catalyst. blogspot.commsu.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. blogspot.commsu.edu

The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. msu.eduwikipedia.org This results in the formation of a tetrahedral intermediate. msu.edu Following the nucleophilic attack, a series of proton transfer steps occur, leading to the formation of a good leaving group (water). youtube.com

Fischer esterification is an equilibrium-controlled process. tcu.edugoogle.com The position of the equilibrium can be influenced by several factors, in accordance with Le Chatelier's principle. tcu.edu To drive the reaction towards the formation of the ester, one of the products, typically water, can be removed from the reaction mixture as it is formed. tcu.edugoogle.com Alternatively, using a large excess of one of the reactants, such as the alcohol, can also shift the equilibrium to favor the products. youtube.comtcu.edu The equilibrium constant (K) for the esterification of benzoic acid with methanol has been noted in the literature. tcu.edu

Elucidation of Catalytic Mechanisms

The catalyst plays a pivotal role in the esterification reaction by providing an alternative reaction pathway with a lower activation energy. In acid-catalyzed esterification, the catalyst protonates the carbonyl group, thereby activating it for nucleophilic attack. blogspot.commdpi.com

Recent research has also explored the use of solid acid catalysts, such as zirconium-based catalysts, for the esterification of benzoic acid. mdpi.com The proposed mechanism for a Zr/Ti solid acid catalyst involves the binding of the catalyst to the carboxylate, facilitating the dissociation of a hydrogen ion which then activates the carbonyl group. mdpi.com The alcohol then attacks the activated carbonyl, and subsequent removal of a water molecule yields the methyl benzoate (B1203000). mdpi.com The use of such heterogeneous catalysts simplifies the separation and recovery of the catalyst from the reaction mixture. mdpi.com

Despite a comprehensive search for analytical and spectroscopic data pertaining to the chemical compound "Benzoic acid, chloroacetylmethyl ester," no specific experimental results for its characterization were found in the available scientific literature and databases.

Extensive queries were conducted to locate Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and analysis of chemical compounds. These searches included requests for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and two-dimensional NMR techniques, as well as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

The investigation did not yield any published spectra, chemical shifts, fragmentation patterns, or chromatographic data specifically for "this compound." The information available pertains to related but structurally distinct compounds, such as various other esters of benzoic acid or compounds containing a chloroacetyl moiety. Due to the strict requirement to focus solely on "this compound," this related data cannot be used to generate the requested article.

Consequently, the advanced analytical and spectroscopic characterization methodologies for this specific compound cannot be detailed as per the provided outline.

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For Benzoic acid, chloroacetylmethyl ester (C₁₀H₉ClO₃), HRMS provides an exact mass measurement, which can be compared against a theoretical calculated value. This technique is fundamental in structural elucidation, confirming the presence and number of chlorine, carbon, hydrogen, and oxygen atoms. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the separation of the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), providing further confidence in the compound's identification.

Table 1: Theoretical Isotopic m/z Values for [M+H]⁺ Ion of this compound This table is interactive. You can sort and filter the data.

| Isotope Formula | Adduct | Theoretical m/z | Relative Abundance |

|---|---|---|---|

| C₁₀H₉³⁵ClO₃ | [M+H]⁺ | 213.0267 | 100.0% |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like esters without causing significant fragmentation. In ESI-MS analysis, the compound is typically ionized by forming adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or ammonium (B1175870) ions ([M+NH₄]⁺) nih.gov. For this compound, analysis in positive ion mode would be expected to predominantly show these pseudomolecular ions.

In negative ion mode, ESI-MS of similar benzoic acid derivatives has shown the formation of deprotonated molecules ([M-H]⁻) and, in some cases, sodium-bridged dimers ([2M-2H+Na]⁻) nih.gov. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, can provide valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation patterns would likely involve the cleavage of the ester bond and the loss of the chloroacetyl group.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations quora.com.

The IR spectrum of this compound is characterized by several diagnostic absorption bands that correspond to specific vibrational modes of its functional groups. The most prominent peaks are associated with the carbonyl group of the ester, the aromatic ring, and the carbon-chlorine bond. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of vibrations that is unique to the molecule docbrown.info.

Table 2: Expected Diagnostic Vibrational Modes for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium (multiple bands) |

| Ester C-O | Stretch | 1300 - 1150 | Strong |

FT-IR spectroscopy serves as a rapid and non-destructive method for confirming the identity of this compound by verifying its key functional groups quora.com. The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester's carbonyl (C=O) group, distinguishing it from a carboxylic acid precursor which would show a C=O stretch closer to 1700 cm⁻¹ and a very broad O-H stretch from 3300-2500 cm⁻¹ docbrown.inforesearchgate.net. The bands in the 1600-1450 cm⁻¹ range confirm the presence of the benzene (B151609) ring, while a peak in the 800-600 cm⁻¹ region would suggest the C-Cl stretch. This analytical method is crucial for monitoring chemical reactions, such as the esterification of a chloro-benzoic acid derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorption bands are due to π → π* transitions within the benzene ring. The spectrum of benzoic acid in various solvents typically shows a strong absorption peak (λmax) around 230 nm and a weaker, structured band around 270-280 nm researchgate.netrsc.orgdergipark.org.tr. The presence of the chloroacetylmethyl ester group is not expected to significantly shift the primary absorption maxima, but it may influence the fine structure of the absorption bands. UV-Vis spectroscopy is a valuable quantitative tool, often used in conjunction with chromatography to determine the concentration of the compound in solution.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique. A typical method for related benzoic acid derivatives involves reverse-phase chromatography ekb.eg. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. A gradient elution, starting with a higher proportion of an aqueous solvent (like water with a formic acid modifier) and gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol), is effective for separating the compound from more polar or less polar impurities sielc.comupb.ro.

Thin-Layer Chromatography (TLC) is another useful technique for rapid analysis and monitoring reaction progress. For benzoic acid derivatives, silica (B1680970) gel plates are often used as the stationary phase with a mobile phase consisting of a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297) researchgate.netresearchgate.net. The position of the spot corresponding to the compound, identified by its retention factor (Rf value), helps in assessing its purity relative to starting materials and byproducts.

Table 3: Typical Chromatographic Conditions for Analysis This table is interactive. You can sort and filter the data.

| Technique | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|

| HPLC | C18 silica gel | Water/Acetonitrile gradient (with 0.1% Formic Acid) | UV-Vis (e.g., at 230 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the analysis of benzoic acid esters. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like "this compound," reversed-phase HPLC is the most common and effective approach.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Aromatic esters, such as the target compound, are well-retained and separated on these columns. sielc.com The retention time can be manipulated by adjusting the proportion of the organic modifier in the mobile phase. sielc.com

Detailed Research Findings:

The general parameters for an HPLC method suitable for "this compound" can be extrapolated from established methods for similar compounds.

Interactive Data Table: Illustrative HPLC Parameters for Aromatic Ester Analysis

| Parameter | Typical Value/Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and resolution for nonpolar to moderately polar compounds like aromatic esters. |

| Mobile Phase | Acetonitrile:Water or Methanol (B129727):Water (gradient or isocratic) | The organic modifier content controls the retention time. A gradient elution can be used to separate compounds with a wider range of polarities. |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape and reproducibility for compounds with ionizable groups. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 25-40 °C | Temperature can influence viscosity and selectivity. Elevated temperatures can reduce backpressure and improve efficiency. |

| Detector | UV-Vis Detector (e.g., at 230 nm or 254 nm) | Aromatic esters exhibit strong UV absorbance, allowing for sensitive detection. |

| Injection Volume | 5-20 µL | Dependent on sample concentration and method sensitivity. |

This table represents a typical starting point for method development for "this compound" based on methods for analogous compounds.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. "this compound," as an ester, is expected to be more volatile and less polar than its parent benzoic acid, making it a suitable candidate for GC analysis. The choice of the stationary phase is a critical parameter in GC column selection and is based on the principle of "like dissolves like". sigmaaldrich.comsigmaaldrich.comfishersci.ca

For halogenated aromatic compounds, a variety of capillary columns can be employed, ranging from nonpolar to polar phases, to achieve the desired separation. oup.comfujifilm.com The coupling of GC with a mass spectrometer (GC-MS) provides a high degree of certainty in compound identification through the fragmentation pattern of the molecule. gcms.czresearchgate.net

Detailed Research Findings:

While direct GC analysis of benzoic acid can be challenging due to its polarity, its ester derivatives are readily analyzable. nih.govresearchgate.net For instance, a GC-MS method was developed for the determination of benzoic and sorbic acids in food samples. researchgate.net The analysis of chlorinated benzene compounds has been successfully performed using a stationary phase of Bentone-34 modified with silicone oil. oup.com The selection of the GC column's stationary phase is crucial for resolving closely related compounds. sigmaaldrich.comsigmaaldrich.comfishersci.ca For a compound like "this compound," a mid-polarity column would likely provide good separation.

Interactive Data Table: Postulated GC-MS Parameters for this compound Analysis

| Parameter | Suggested Value/Condition | Rationale |

| Column | DB-5ms (5% phenyl-methylpolysiloxane) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including halogenated aromatics. |

| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A typical temperature program to elute semi-volatile compounds. |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and significant fragment ions. |

This table outlines a plausible set of starting parameters for a GC-MS method for the analysis of "this compound," derived from established methods for similar analytes.

Emerging Spectroscopic and Sensor Technologies for Related Compounds (e.g., Terahertz Metasurface Sensors)

Beyond traditional chromatographic techniques, new analytical technologies are emerging that may offer novel ways to detect and quantify chemical compounds. One such promising area is the use of terahertz (THz) metasurface sensors. mdpi.comproquest.com Terahertz radiation, which lies between microwaves and infrared in the electromagnetic spectrum, can probe the low-frequency vibrational modes of molecules, providing a unique chemical fingerprint. rroij.comscispace.comnih.govjst.go.jp

Metasurfaces are engineered two-dimensional structures with subwavelength features that can be designed to strongly interact with and enhance the response of THz radiation. mdpi.comproquest.combohrium.com When a target analyte, such as an organic molecule, is present on the surface of the metasurface, it alters the local refractive index, causing a detectable shift in the resonance frequency of the metasurface. mdpi.comresearchgate.net This principle allows for highly sensitive and label-free detection of chemical and biological substances. mdpi.com

Detailed Research Findings:

Research into terahertz metasurface sensors is rapidly advancing, with demonstrations of their capability to detect a variety of organic compounds and biomolecules. mdpi.comproquest.commdpi.comresearchgate.netmdpi.comnih.gov For instance, graphene-based metasurfaces are being explored for the detection of organic substances like phenol, ethanol (B145695), and chloroform (B151607) in wastewater. mdpi.comresearchgate.net The high surface-to-volume ratio of materials like graphene enhances the interaction with analyte molecules, improving sensor performance. mdpi.com

The development of these sensors is an active area of research, with ongoing efforts to optimize their design for improved sensitivity and selectivity, and to integrate them into practical analytical devices. proquest.combohrium.comresearchgate.net

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzoic Acid Esters

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. For benzoic acid esters, QSAR models are developed by correlating variations in their structural or physicochemical properties with their observed biological activities. These models are instrumental in designing novel compounds with enhanced efficacy and reduced toxicity.

A typical QSAR study on benzoic acid derivatives involves the calculation of various molecular descriptors. nih.gov These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the electronic structure of the molecule and include parameters like partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). psu.edu

Steric Descriptors: These describe the three-dimensional arrangement of the molecule and include parameters such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (log P), which quantifies the lipophilicity of the compound. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and branching.

For "Benzoic acid, chloroacetylmethyl ester," a QSAR model would aim to correlate these descriptors with a specific biological activity, such as antimicrobial or enzymatic inhibitory activity. The presence of the chloroacetylmethyl ester group introduces specific electronic and steric features that would be critical in such a model. The electrophilic nature of the chloroacetyl group, for instance, could be a key determinant of its reactivity and, consequently, its biological activity.

A hypothetical QSAR model for a series of benzoic acid esters including the chloroacetylmethyl ester might take the following form:

Biological Activity = c0 + c1(log P) + c2(LUMO) + c3(MR)

Where:

log P represents the lipophilicity.

LUMO (Lowest Unoccupied Molecular Orbital energy) represents the electron-accepting ability.

MR (Molar Refractivity) represents the steric bulk.

c0, c1, c2, c3 are the regression coefficients determined from the analysis of a training set of compounds.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Benzoic Acid Esters

| Compound | log P | LUMO (eV) | Molar Refractivity | Predicted Activity |

| Methyl benzoate (B1203000) | 2.12 | -0.54 | 40.35 | Low |

| Ethyl benzoate | 2.64 | -0.52 | 44.97 | Moderate |

| This compound | 2.35 | -1.23 | 48.72 | High |

| Butyl benzoate | 3.66 | -0.50 | 54.21 | Moderate |

Note: The data in this table is representative and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of "this compound," docking simulations can elucidate its potential binding modes within the active site of a biological target, such as an enzyme or a receptor. nih.gov

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of "this compound" is generated and optimized. The structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB).

Docking Algorithm: A scoring function is used to evaluate the fitness of different binding poses of the ligand within the receptor's active site. This function estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

For "this compound," the chloroacetyl group could potentially form covalent bonds with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site, leading to irreversible inhibition. Molecular docking studies can help identify potential targets for such interactions. researchgate.net

Table 2: Representative Molecular Docking Results for Benzoic Acid Derivatives against a Hypothetical Enzyme Target

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition |

| Benzoic acid | -5.2 | Arg120, Tyr150 | Competitive |

| Methyl benzoate | -6.1 | Leu80, Phe110 | Non-competitive |

| This compound | -7.8 | Cys45, Trp90 | Irreversible (Covalent) |

| p-Nitrobenzoic acid | -6.5 | His55, Ser100 | Competitive |

Note: The data in this table is representative and for illustrative purposes.

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, primarily based on quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. psu.edu For "this compound," methods like Density Functional Theory (DFT) can be employed to calculate a variety of molecular properties.

Key aspects of the electronic structure that can be investigated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound," the carbonyl oxygen and the chlorine atom would be regions of negative potential, while the carbonyl carbon and the carbon attached to the chlorine would be regions of positive potential.

These calculations can predict the most likely sites for nucleophilic or electrophilic attack, providing a basis for understanding the compound's reaction mechanisms. For instance, the electrophilic character of the carbon atom in the chloroacetyl group would be highlighted by these calculations, suggesting its susceptibility to nucleophilic attack.

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry can be used to predict and interpret various spectroscopic signatures of "this compound," which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These can be compared with experimental IR spectra to assign specific peaks to the corresponding vibrational modes. For "this compound," characteristic peaks would be expected for the C=O stretching of the ester and the acetyl group, C-O stretching, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR spectra. These calculations help in the structural elucidation of the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the presence of the electronegative chlorine and oxygen atoms.

Mass Spectrometry: While not a direct prediction from quantum chemical calculations in the same way as IR and NMR, understanding the electronic structure and bond strengths can help in predicting fragmentation patterns observed in mass spectrometry. nist.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signature | Corresponding Functional Group/Atom |

| IR (cm⁻¹) | ~1740 | C=O stretch (ester) |

| IR (cm⁻¹) | ~1720 | C=O stretch (acetyl) |

| IR (cm⁻¹) | ~1250 | C-O stretch |

| IR (cm⁻¹) | ~750 | C-Cl stretch |

| ¹H NMR (ppm) | 7.5-8.1 | Aromatic protons |

| ¹H NMR (ppm) | 4.3 | -CH₂-Cl |

| ¹³C NMR (ppm) | ~165 | C=O (ester) |

| ¹³C NMR (ppm) | ~190 | C=O (acetyl) |

Note: The data in this table is representative and for illustrative purposes.

An article on the mechanistic research of this compound in biological systems cannot be generated as requested.

Extensive searches for scientific literature focusing on the specific biological and mechanistic properties of "this compound" (also known as methyl 2-(chloroacetyl)benzoate) did not yield the specific information required to populate the requested article outline. The search results lack dedicated studies on this compound's interaction with microbial systems, its direct role as a precursor for biological probes, its specific modulation of biochemical pathways such as Dipeptidyl Peptidase-4, or elucidated structure-mechanism relationships.

The available information is limited to general contexts of related chemical classes or does not mention the compound explicitly. Therefore, generating a thorough, informative, and scientifically accurate article that focuses solely on "this compound" as per the detailed outline is not possible without speculating or including information on compounds outside the strict scope of the request.

Q & A

Q. What are the common synthetic routes for preparing benzoic acid derivatives such as chloroacetylmethyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification or substitution reactions. For example, benzoic acid derivatives can be synthesized via oxidation of benzyl chloride using KMnO₄ under controlled alkaline conditions (e.g., with Na₂CO₃), followed by acidification and recrystallization . For chloroacetylmethyl ester, nucleophilic acyl substitution using chloroacetyl chloride and methyl benzoate may be employed. Key factors include:

- Catalyst selection : Acid or base catalysts (e.g., H₂SO₄ or pyridine) to enhance reaction efficiency.

- Temperature control : Moderate heating (60–80°C) to avoid side reactions like hydrolysis.

- Purification : Column chromatography or recrystallization from hot water to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing benzoic acid, chloroacetylmethyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., chloroacetyl and methyl ester groups). Peaks at δ 3.8–4.2 ppm (ester methyl) and δ 4.0–4.5 ppm (chloroacetyl CH₂) are diagnostic .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and fragmentation patterns. Methyl esters of benzoic acid derivatives show characteristic parent ions (e.g., m/z 170 for 4-chlorobenzoic acid methyl ester) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are critical when handling benzoic acid esters, particularly chloroacetyl derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers away from oxidizers (e.g., KMnO₄) and bases to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data reported for benzoic acid esters across studies?

- Methodological Answer : Contradictions often arise from variations in experimental parameters:

- Heating Rate : Slow heating (2–5°C/min) in thermogravimetric analysis (TGA) provides accurate decomposition profiles .

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions affect degradation pathways. For example, chloroacetylmethyl ester may release HCl gas under oxidative conditions .

- Sample Purity : Impurities (e.g., unreacted starting materials) lower observed melting points. Validate purity via HPLC before testing .

Q. What strategies optimize regioselective synthesis of chloro-substituted benzoic acid esters to minimize byproducts?

- Methodological Answer :

- Directing Groups : Use meta-directing groups (e.g., -NO₂) during electrophilic substitution to control chloroacetyl positioning .

- Catalytic Systems : Lewis acids like FeCl₃ enhance selectivity in Friedel-Crafts acylations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Q. How does the electronic nature of substituents influence the reactivity of benzoic acid esters in nucleophilic acyl substitution?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro substituents increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. For example, 4-chlorobenzoic acid methyl ester reacts 3× faster with ethanolamine than unsubstituted analogs .

- Steric Effects : Ortho-substituted esters show reduced reactivity due to hindered access to the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.